

Introduction: A Versatile Bio-based Platform Chemical

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Compound of Interest

Compound Name: 5-Ethyl-2-furaldehyde

Cat. No.: B1582322

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5-Ethyl-2-furaldehyde, a substituted furan derivative, is a compound of significant interest in organic chemistry and the burgeoning field of green chemistry.^[1] Structurally featuring a furan ring with an ethyl group at the 5-position and an aldehyde at the 2-position, it possesses a unique combination of functional groups that make it a versatile intermediate for a wide array of synthetic transformations.^[1] Its origins can be traced to the processing of biomass-derived feedstocks, positioning it as a valuable, renewable alternative to petroleum-based chemicals in the development of pharmaceuticals, agrochemicals, and advanced materials.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in chemical and drug development.

Chemical Identity and Physical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in a laboratory setting. **5-Ethyl-2-furaldehyde** is a combustible liquid with a distinct chemical profile.^[2]

Property	Value	Source(s)
IUPAC Name	5-ethylfuran-2-carbaldehyde	PubChem[2]
Synonyms	5-Ethylfurfural, 2-Furancarboxaldehyde, 5-ethyl-	NIST, Cheméo[3][4]
CAS Number	23074-10-4	Sigma-Aldrich
Molecular Formula	C ₇ H ₈ O ₂	PubChem[2]
Molecular Weight	124.14 g/mol	PubChem, Sigma-Aldrich[2]
Appearance	Liquid	Sigma-Aldrich
Density	1.055 g/mL at 25 °C	Sigma-Aldrich
Boiling Point	79-81 °C at 12 mmHg	Sigma-Aldrich
Refractive Index	n ₂₀ /D 1.522	Sigma-Aldrich
Flash Point	66 °C (150.8 °F) - closed cup	Sigma-Aldrich
InChIKey	XADGZBXFWQHBDB-UHFFFAOYSA-N	NIST[4]

Synthesis Methodologies: From Biomass to Building Block

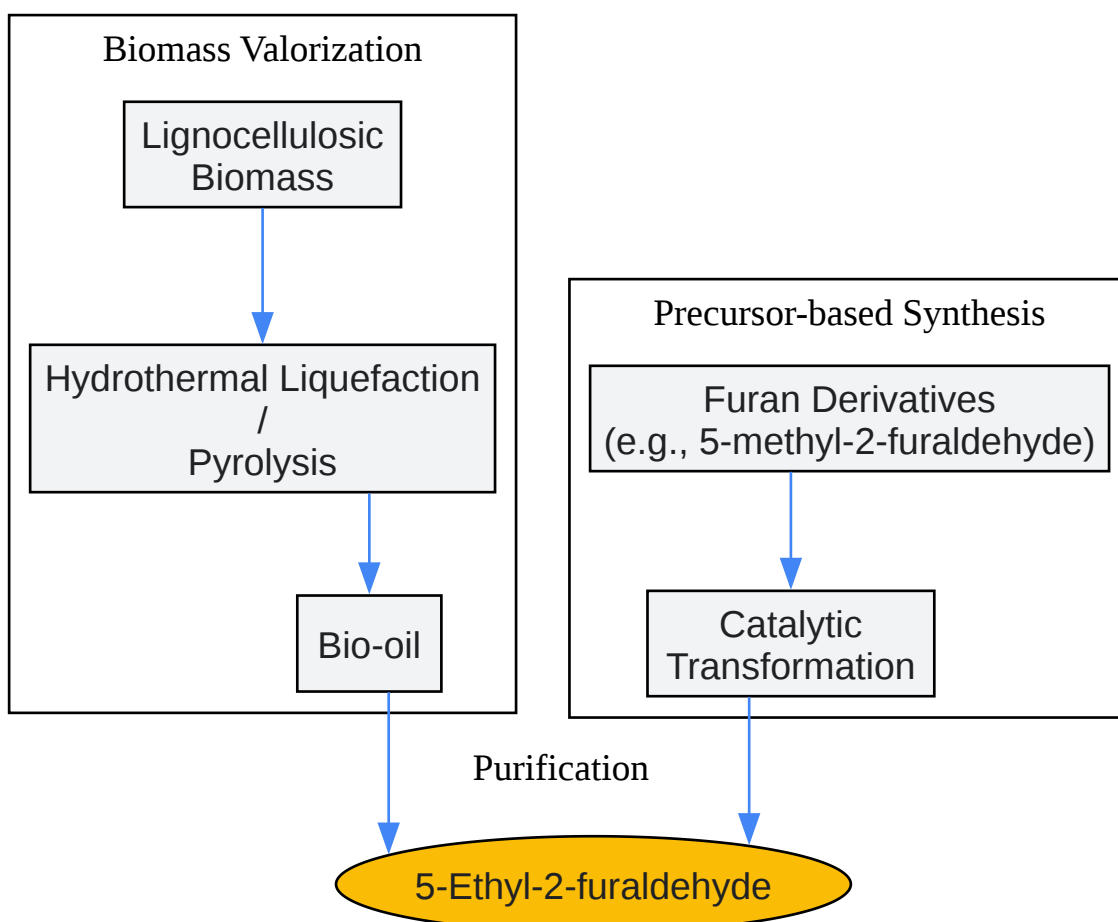
The synthesis of **5-ethyl-2-furaldehyde** is intrinsically linked to the valorization of biomass. Established methods primarily involve the catalytic transformation of other furan derivatives, which are themselves often derived from the dehydration of sugars found in lignocellulosic biomass.[1]

Key synthetic approaches include:

- **Catalytic Conversion of Bio-oil:** **5-Ethyl-2-furaldehyde** is a naturally occurring compound in bio-oil, the liquid product from the pyrolysis or hydrothermal liquefaction (HTL) of biomass.[1] Downstream processing and purification of bio-oil can yield this aldehyde.

- Derivatization of Furan Precursors: More controlled synthetic routes involve the modification of readily available furan platform chemicals. For example, it can be prepared from 5-methyl-2-furaldehyde through reactions that extend the alkyl chain.[1]

The choice of synthetic route is often dictated by the desired scale and purity. Biomass conversion offers a direct but often complex mixture, while precursor-based syntheses provide higher purity for specialized applications like pharmaceutical development.



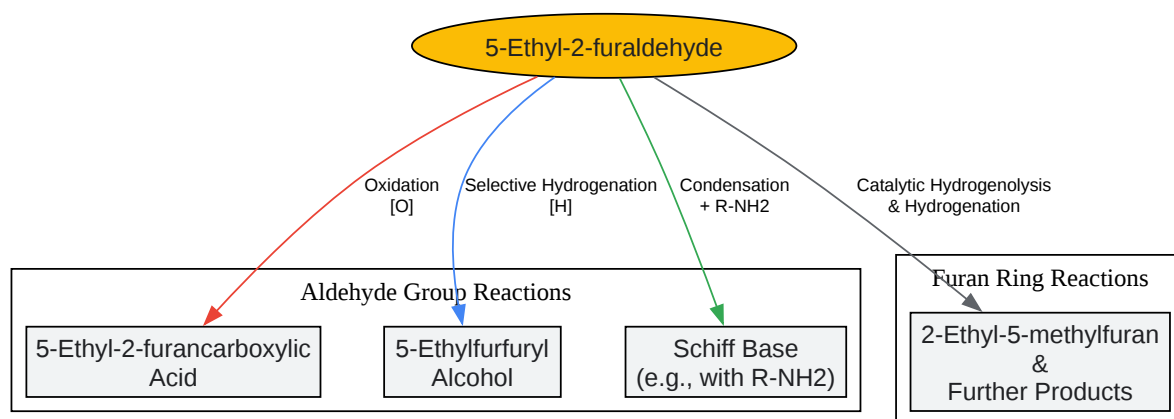
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Generalized synthesis pathways to **5-Ethyl-2-furaldehyde**.

Chemical Reactivity and Derivatization

The reactivity of **5-Ethyl-2-furaldehyde** is dominated by its two key functional components: the aldehyde group and the substituted furan ring. This dual reactivity allows it to serve as a versatile scaffold for synthesizing more complex molecules.[1]

- Reactions of the Aldehyde Group:
 - Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-ethyl-2-furancarboxylic acid, a valuable building block in its own right.[1]
 - Reduction: Selective hydrogenation of the aldehyde group yields 5-ethylfurfuryl alcohol.[1] The choice of catalyst (e.g., Nickel-based) is critical to ensure high selectivity for the C=O bond reduction without affecting the furan ring.[5] This transformation is significant as it converts the aldehyde into a primary alcohol, a key functional group for esterification and etherification reactions.[1]
 - Condensation: The aldehyde undergoes condensation reactions with amines to form Schiff bases. For instance, reaction with 4-methylaniline produces N-((5-ethylfuran-2-yl)methylene)-4-methylaniline.[1] This reactivity is exploited in the synthesis of fluorescent probes and other heterocyclic systems.[1][6]
- Reactions Involving the Furan Ring:
 - Hydrogenation/Hydrogenolysis: Under more forcing conditions, such as with a Nickel catalyst in supercritical cyclohexane, the furan ring can be fully hydrogenated and subsequently opened.[5] The reaction pathway often proceeds through tandem hydrogenation of the aldehyde and hydrogenolysis of the resulting hydroxyl group to form 2-ethyl-5-methylfuran, which is then hydrogenated to 2-ethyl-5-methyltetrahydrofuran before ring-opening to yield alkanes like n-heptane.[5] This demonstrates its potential as a biofuel precursor.



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Reactivity map of **5-Ethyl-2-furaldehyde**.

Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The following table summarizes the characteristic spectral data for **5-Ethyl-2-furaldehyde**.

Technique	Characteristic Data
¹ H NMR	Signals corresponding to the aldehydic proton, furan ring protons, and the ethyl group protons (quartet and triplet).
IR Spectroscopy	Strong absorption band for the C=O stretch of the aldehyde. Bands for C-H and C=C stretching of the furan ring. ^{[2][4]}
Mass Spectrometry	Molecular ion peak corresponding to its molecular weight (124.14 g/mol). Characteristic fragmentation pattern. ^{[2][4]}

Note: Specific chemical shifts (ppm) and absorption frequencies (cm^{-1}) can be found in spectral databases such as the NIST WebBook and ChemicalBook.[4][7]

Applications in Research and Drug Development

The unique structure of **5-Ethyl-2-furaldehyde** makes it a valuable starting material in several areas of research and development.

- **Synthesis of Fluorescent Probes:** It is used as a precursor in the synthesis of novel fluorescent probes. The synthetic pathway involves the condensation of the aldehyde with a substituted phenylalanine derivative, followed by oxidative cyclization to form a benzoxazole ring system, which forms the core of the fluorophore.[1]
- **Pharmaceutical Intermediates:** It is a building block for more complex heterocyclic compounds with potential pharmacological activity.[6] The furan moiety is present in numerous drugs, and derivatives like **5-Ethyl-2-furaldehyde** provide a scaffold for creating new chemical entities.[8]
- **Antisickling Agent Research:** Related furan aldehydes, such as 5-hydroxymethyl-2-furfural (5-HMF), have been investigated for potent antisickling activity in the context of sickle cell disease.[9] The chemical similarity suggests that **5-Ethyl-2-furaldehyde** could be a candidate for similar biological screening programs.

Experimental Protocol: Selective Reduction to 5-Ethylfurfuryl Alcohol

This protocol provides a representative example of a key transformation, illustrating the causality behind the choice of reagents for achieving high selectivity.

Objective: To selectively reduce the aldehyde group of **5-Ethyl-2-furaldehyde** to a primary alcohol without hydrogenating the furan ring.

Principle: Catalytic hydrogenation using a catalyst with high chemoselectivity for the carbonyl group over the aromatic furan ring is required. Nickel-based catalysts (e.g., Ni/SiO_2) have been shown to be effective, as the perpendicular adsorption of the furan ring on the Ni surface favors hydrogenation of the carbonyl group.[5]

Methodology:

- **Reactor Setup:** A high-pressure batch reactor is charged with **5-Ethyl-2-furaldehyde** and a suitable solvent (e.g., cyclohexane).
- **Catalyst Addition:** A selective hydrogenation catalyst (e.g., a supported Nickel catalyst) is added to the reactor under an inert atmosphere. The catalyst loading is typically determined as a weight percentage relative to the substrate.
- **Reaction Conditions:** The reactor is sealed, purged with hydrogen gas, and then pressurized to the target pressure (e.g., 5 MPa H₂). The reaction mixture is heated to the desired temperature (e.g., 573 K) and stirred to ensure efficient mixing.^[5]
- **Monitoring:** The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of the starting material and the selectivity towards 5-ethylfurfuryl alcohol.
- **Workup:** Upon completion, the reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst.
- **Purification:** The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude product, 5-ethylfurfuryl alcohol, can be further purified by vacuum distillation or column chromatography.
- **Characterization:** The structure and purity of the final product are confirmed using spectroscopic methods (NMR, IR, MS).

Safety and Handling

As a laboratory chemical, **5-Ethyl-2-furaldehyde** must be handled with appropriate precautions.

- **GHS Hazard Classification:**
 - H227: Combustible liquid.^[2]
 - H315: Causes skin irritation.^{[2][10]}

- H319: Causes serious eye irritation.[2][10]
- H335: May cause respiratory irritation.[2][10]
- Precautionary Statements:
 - P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]
 - P261: Avoid breathing vapors.[2]
 - P280: Wear protective gloves, eye protection, and face protection.[10]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
- Storage: Store in a well-ventilated place. Keep container tightly closed in a dry and cool place.[11]

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